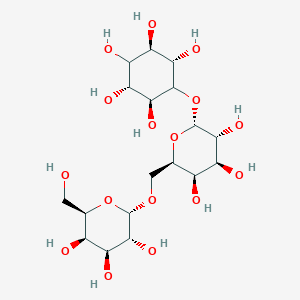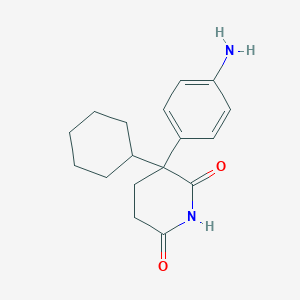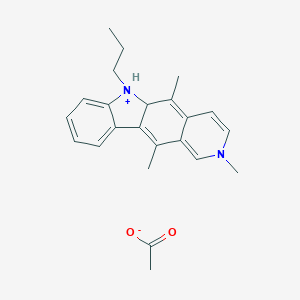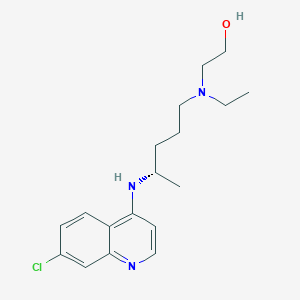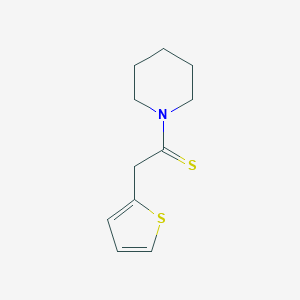
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, also known as PTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PTET is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione inhibits the activity of CBS by binding to the enzyme's active site and blocking the binding of the substrate. This results in the accumulation of homocysteine and a decrease in cysteine and H2S production. The inhibition of CBS by 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to have various effects on different physiological processes, including an increase in blood pressure, a decrease in neurotransmitter release, and an anti-inflammatory effect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione have been extensively studied. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to increase blood pressure by inhibiting the production of H2S, which has a vasodilatory effect. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to decrease the release of neurotransmitters, including dopamine and serotonin, by inhibiting CBS activity. This effect may contribute to the anti-psychotic and anti-depressant effects of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has several advantages for use in lab experiments. It is a potent inhibitor of CBS and has been shown to have significant effects on different physiological processes. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is also relatively easy to synthesize using different methods. However, 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has some limitations for use in lab experiments. It is a reactive compound that can undergo oxidation and degradation, which may affect its activity. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione also has low solubility in water, which can make it challenging to use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione. One direction is to investigate the effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione on different physiological processes, including the cardiovascular system, the central nervous system, and the immune system. Another direction is to explore the potential therapeutic applications of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione and other thioamide derivatives in the treatment of various diseases, including hypertension, depression, and inflammation. The development of more potent and selective inhibitors of CBS, including 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, is also an area of active research.
Synthesemethoden
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been synthesized using different methods, including the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine in the presence of a base, and the reaction of 2-chloro-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine under microwave irradiation. The yield of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione varies depending on the method used, with the highest yield reported to be 70%.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used in various scientific research applications, including the study of the mechanism of action of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to inhibit the activity of cystathionine β-synthase (CBS), an enzyme involved in the transsulfuration pathway that converts homocysteine to cysteine. CBS is also involved in the production of hydrogen sulfide (H2S), a gasotransmitter that has various physiological effects. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used to study the role of CBS and H2S in different physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Eigenschaften
CAS-Nummer |
114373-81-8 |
|---|---|
Produktname |
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione |
Molekularformel |
C11H15NS2 |
Molekulargewicht |
225.4 g/mol |
IUPAC-Name |
1-piperidin-1-yl-2-thiophen-2-ylethanethione |
InChI |
InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2 |
InChI-Schlüssel |
ACCDAMDDJVYCML-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
Kanonische SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
Synonyme |
Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



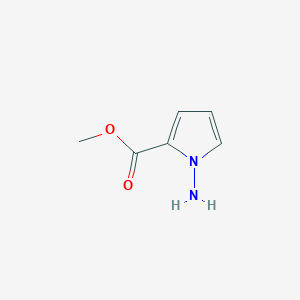
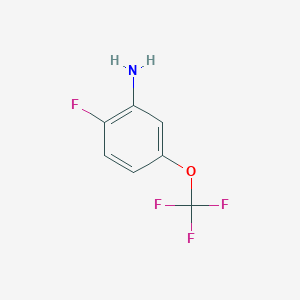
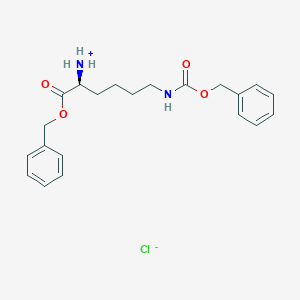


![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
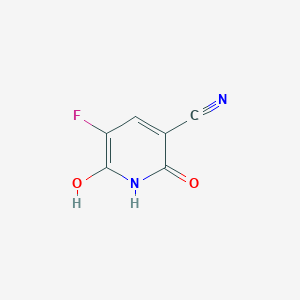
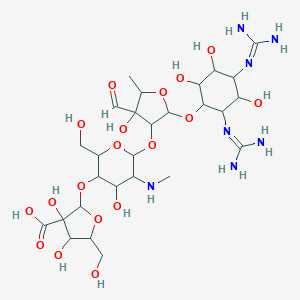
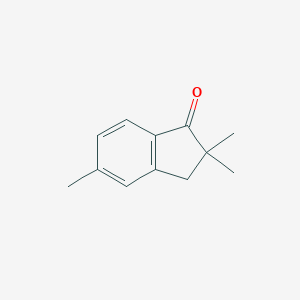
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
